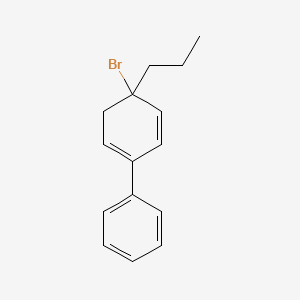![molecular formula C10H18O2 B14010584 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene CAS No. 37406-14-7](/img/structure/B14010584.png)
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-1-propanol with prop-2-en-1-ol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving allylic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism by which 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes that catalyze allylic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Propyn-1-yloxy)-1-propene
- 2-Methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 3-(Allyloxy)-1-propyne
Uniqueness
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
37406-14-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C10H18O2/c1-5-7-11-10(9(3)4)12-8-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
WCBOAGVUCGYFKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


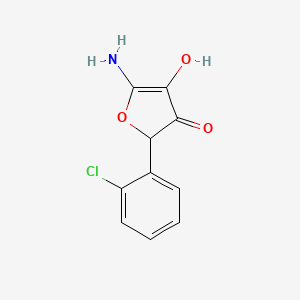
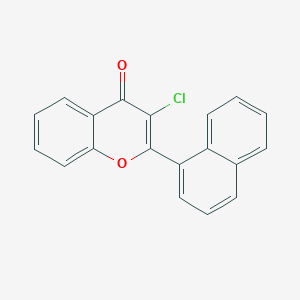
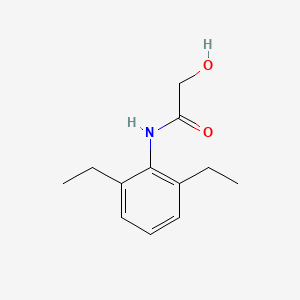
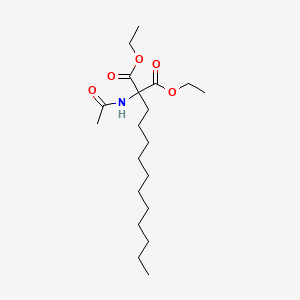
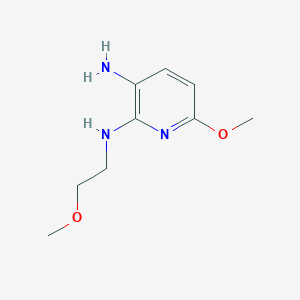
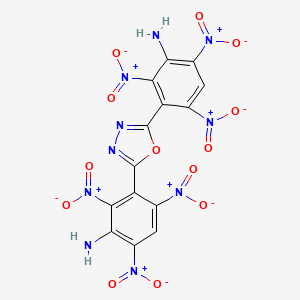
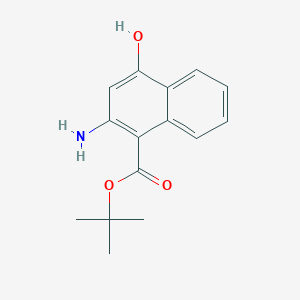

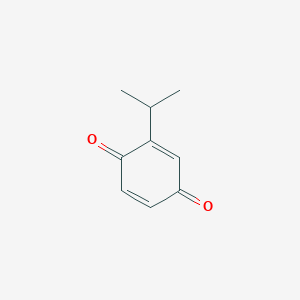
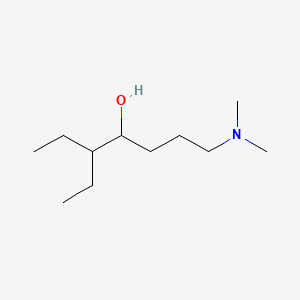

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
